molecular formula C11H12N2O B3318541 2(1H)-Quinolinone, 4-(2-aminoethyl)- CAS No. 100360-24-5

2(1H)-Quinolinone, 4-(2-aminoethyl)-

Cat. No.: B3318541
CAS No.: 100360-24-5
M. Wt: 188.23 g/mol
InChI Key: VHKQISCBDNJRTL-UHFFFAOYSA-N
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Description

Significance of Heterocyclic Compounds in Academic Chemical Sciences

Heterocyclic compounds are a vast and vital class of organic molecules that feature a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. acs.orgscispace.comnih.gov These heteroatoms impart unique physicochemical properties to the molecules, influencing their reactivity, solubility, and ability to interact with biological targets. acs.org Their structural diversity is immense, forming the backbone of numerous natural products, including alkaloids, antibiotics like penicillin, and vitamins. scispace.com In academic and industrial research, heterocycles are fundamental building blocks for the synthesis of pharmaceuticals, agrochemicals, and advanced materials. acs.orgnih.gov The field of heterocyclic chemistry is mature, providing a powerful toolkit for creating highly sophisticated and tailored molecules for a wide range of applications, from therapeutics to materials science. nih.gov

The 2(1H)-Quinolinone Core as a Privileged Structure in Chemical Biology

The concept of a "privileged structure" refers to a molecular scaffold that is capable of binding to multiple, often unrelated, biological targets with high affinity. The quinoline (B57606) and quinolinone cores are widely regarded as such privileged structures in medicinal chemistry and chemical biology. nist.govmdpi.com This is evidenced by their presence in a multitude of biologically active compounds. The quinolinone scaffold, in particular, is a key feature in drugs with diverse therapeutic applications. nih.govnih.gov Its ability to be readily modified at various positions allows for the fine-tuning of its biological activity, making it an attractive starting point for drug discovery programs. Researchers have successfully developed numerous quinoline-based derivatives with a wide array of pharmacological activities. semanticscholar.org

Structural Context of 4-(2-aminoethyl) Substitution within the Quinolinone System

The substitution pattern of a scaffold like 2(1H)-quinolinone is crucial in determining its chemical properties and biological function. The presence of a 4-(2-aminoethyl) group introduces specific reactivity and structural features. The aminoethyl side chain provides a flexible and nucleophilic appendage at the 4-position of the quinolinone ring.

Quinolin-2-ones bearing an aminoalkyl substituent at the 4-position are valuable as building blocks in the synthesis of more complex natural products. semanticscholar.org The synthesis of these compounds can be challenging. While methods like SN2 amination of 4-haloalkyl derivatives or hydrogenation of 4-cyano derivatives are used, they are often more suitable for shorter aminomethyl chains. semanticscholar.org A more direct approach for synthesizing 4-aminoalkyl quinolin-2-ones involves the Knorr cyclization of ω-amino-β-keto anilides, which can accommodate variable lengths of the alkyl chain. semanticscholar.org

The amino group of the 4-(2-aminoethyl) substituent can be protected to allow for other chemical transformations. For instance, N-protected 4-(2'-aminoethyl)quinolones have been used in photochemical reactions, such as [2+2]-photocycloadditions, to create complex tetracyclic structures. acs.org

Historical Context of Quinolinone-Related Research and Derivative Exploration

The history of quinoline research dates back to 1834, when it was first isolated from coal tar. semanticscholar.org The quinoline structure is a fundamental component of the anti-malarial alkaloid quinine, which was extracted from cinchona bark in 1820. chemicalbook.com The development of synthetic quinoline derivatives as drugs began in earnest in the 20th century, with the introduction of synthetic antimalarials like chloroquine (B1663885) in the 1940s. chemicalbook.com

Over the decades, the exploration of quinoline and its derivatives has expanded dramatically. The conventional quinolone scaffold has been the subject of extensive optimization, leading to compounds with excellent physicochemical properties and pharmacokinetic profiles. nih.gov The synthesis of the core quinolin-2-one ring system is most classically achieved through the Knorr cyclization of β-keto anilides in an acidic medium. semanticscholar.org Modern synthetic methods continue to be developed, reflecting the ongoing interest in this scaffold for its broad applicability in medicinal chemistry. researchgate.net

Compound Data

Properties

IUPAC Name

4-(2-aminoethyl)-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c12-6-5-8-7-11(14)13-10-4-2-1-3-9(8)10/h1-4,7H,5-6,12H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHKQISCBDNJRTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=O)N2)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Transformations and Derivatization Strategies

Reactivity of the 2(1H)-Quinolinone Core

The reactivity of the 2(1H)-quinolinone scaffold is dictated by the electronic properties of its fused heterocyclic ring system. This system consists of a benzenoid ring fused to a pyridinone ring, which contains a lactam (a cyclic amide) functional group.

The pyridinone portion of the molecule is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the conjugated carbonyl group. imperial.ac.uk Conversely, the fused benzene (B151609) ring is the more probable site for substitution. The nitrogen atom of the lactam acts as an electron-donating group through resonance, directing electrophiles primarily to the ortho and para positions. In the context of the quinolinone ring, this corresponds to the C5 and C7 positions, which are activated towards electrophilic attack. Theoretical studies on related quinoline (B57606) structures confirm that multiple carbon atoms on the benzenoid ring possess high electron density, making them potential sites for substitution. orientjchem.org

Table 1: Regioselectivity in Electrophilic Aromatic Substitution on the 2(1H)-Quinolinone Core

PositionRelative ReactivityControlling Factor
C5 & C7Activatedortho, para-directing effect of the lactam nitrogen
C6 & C8Moderately Activated/Sterically Hinderedortho, para-directing effect of the lactam nitrogen
C3 & C4DeactivatedElectron-withdrawing effect of the carbonyl group

The carbonyl carbon of the lactam at the C2 position is an electrophilic center, but its reactivity towards nucleophiles is modulated by the adjacent nitrogen atom. libretexts.orgmasterorganicchemistry.com The lone pair of electrons on the nitrogen is delocalized into the carbonyl group, a phenomenon known as amide resonance, which reduces the electrophilicity of the carbonyl carbon. nih.gov Consequently, the lactam carbonyl is significantly less reactive than the carbonyls found in aldehydes and ketones. libretexts.org

Nucleophilic attack at the C2-carbonyl typically requires strong nucleophiles or harsh reaction conditions. msu.edu Many synthetic procedures involving nucleophiles on quinolinone derivatives result in reactions at other electrophilic sites, leaving the C2-carbonyl intact. mdpi.comresearchgate.net This inherent stability is a key feature of the 2(1H)-quinolinone scaffold. The reaction, when it occurs, follows the standard nucleophilic addition mechanism, leading to a tetrahedral intermediate. masterorganicchemistry.com

The 2(1H)-quinolinone ring system can be subjected to both oxidation and reduction, although these transformations must be carefully controlled to avoid undesired side reactions.

Oxidation: The aromatic nature of the quinolinone system imparts considerable stability. Aggressive oxidation, for example with hot alkaline potassium permanganate (B83412) (KMnO₄), can lead to the cleavage and degradation of the benzenoid portion of the molecule rather than a simple, controlled oxidation. youtube.com

Reduction: The quinolinone ring is more amenable to reduction. The double bond within the pyridinone ring can be reduced via catalytic hydrogenation to yield 3,4-dihydro-2(1H)-quinolinone derivatives. acs.org Specific reducing agents like nickel boride have proven effective for the reductive cyclization reactions used to synthesize quinolinone structures, indicating their compatibility with the ring system. researchgate.net Furthermore, strong hydride reagents such as lithium aluminum hydride (LiAlH₄) can reduce the amide carbonyl group completely, which would result in the formation of a corresponding secondary amine. libretexts.org The keto group of a related 4(1H)-quinolinone can be reduced to a hydroxyl group.

Derivatization at the 4-(2-aminoethyl) Position

The 4-(2-aminoethyl) side chain provides a versatile handle for derivatization, primarily through reactions involving the terminal primary amine.

The primary amine of the side chain is strongly nucleophilic and readily participates in amidation and acylation reactions. These transformations follow the nucleophilic acyl substitution mechanism, where the amine attacks an activated carbonyl compound. masterorganicchemistry.com A wide variety of derivatives can be synthesized using common acylating agents:

Acid Chlorides and Anhydrides: These highly reactive reagents react readily with the amine to form amides. A base, such as pyridine (B92270) or triethylamine, is typically added to scavenge the acidic byproduct (e.g., HCl). masterorganicchemistry.comsapub.org

Carboxylic Acids: Direct reaction with carboxylic acids requires the use of a coupling agent to activate the carboxylic acid. Standard coupling agents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or dicyclohexylcarbodiimide (B1669883) (DCC), often used with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and suppress side reactions. masterorganicchemistry.comresearchgate.net

These methods allow for the introduction of a vast array of functional groups, enabling fine-tuning of the molecule's steric and electronic properties. icm.edu.plnih.gov

Table 2: Examples of Acylation Reactions for the 4-(2-aminoethyl) Moiety

Acylating AgentTypical Reagents/ConditionsProduct
Acetyl ChlorideTriethylamine, Dichloromethane, 0 °C to RTN-acetylated amide
Benzoic AcidEDCI, HOBt, DimethylformamideN-benzoylated amide
Di-tert-butyl dicarbonate (B1257347) (Boc₂O)Triethylamine, DichloromethaneN-Boc-protected amine
Acetic Anhydride (B1165640)Pyridine, 0 °C to RTN-acetylated amide

The primary amine can also be functionalized through the formation of new carbon-nitrogen bonds via alkylation or arylation.

N-Alkylation: This can be achieved through nucleophilic substitution with alkyl halides. However, this method can be difficult to control and may lead to over-alkylation, producing mixtures of secondary, tertiary, and even quaternary ammonium (B1175870) salts. A more controlled and widely used method is reductive amination. In this process, the primary amine is reacted with an aldehyde or ketone to form an intermediate imine (or enamine), which is then reduced in situ with a mild reducing agent like sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (STAB) to yield the desired secondary or tertiary amine.

N-Arylation: The introduction of an aryl group onto the primary amine can be accomplished using transition-metal-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. This reaction typically employs a palladium catalyst with a suitable phosphine (B1218219) ligand to couple the amine with an aryl halide or triflate.

While C-H activation strategies have been developed for the direct alkylation of the quinoline ring itself, derivatization of the exocyclic amino group relies on these more conventional nucleophilic pathways. nih.gov

Formation of Schiff Bases and Related Imines

The primary amino group on the ethyl chain of 2(1H)-Quinolinone, 4-(2-aminoethyl)- is a nucleophilic center that readily reacts with electrophilic carbonyl compounds, such as aldehydes and ketones, to form imines, commonly known as Schiff bases. redalyc.org This condensation reaction typically occurs under mild conditions, often with acid catalysis, and involves the formation of a carbinolamine intermediate followed by dehydration to yield the C=N double bond of the imine. humanjournals.comyoutube.com

The general mechanism involves two key steps:

Nucleophilic Addition: The nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of an aldehyde or ketone. masterorganicchemistry.com This forms a zwitterionic intermediate that quickly undergoes a proton transfer to yield a neutral hemiaminal (or carbinolamine).

Dehydration: The oxygen of the hemiaminal is protonated by an acid catalyst, converting the hydroxyl group into a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen atom results in the formation of the stable imine product. humanjournals.com

This transformation is a cornerstone in medicinal chemistry for generating molecular diversity. The reaction of 4-(2-aminoethyl)quinolin-2(1H)-one with various substituted aromatic or aliphatic aldehydes and ketones can produce a large library of imine derivatives. researchgate.net The properties of the resulting Schiff base can be systematically tuned by altering the substituents on the carbonyl precursor.

Table 1: Representative Schiff Base Formation

Reactant A Reactant B (Aldehyde/Ketone) Product (Imine/Schiff Base) Typical Conditions
2(1H)-Quinolinone, 4-(2-aminoethyl)- Benzaldehyde N-benzylidene-2-(2-oxo-1,2-dihydroquinolin-4-yl)ethan-1-amine Ethanol, catalytic acid, reflux
2(1H)-Quinolinone, 4-(2-aminoethyl)- Acetophenone N-(1-phenylethylidene)-2-(2-oxo-1,2-dihydroquinolin-4-yl)ethan-1-amine Toluene, Dean-Stark trap
2(1H)-Quinolinone, 4-(2-aminoethyl)- 4-Hydroxybenzaldehyde N-(4-hydroxybenzylidene)-2-(2-oxo-1,2-dihydroquinolin-4-yl)ethan-1-amine Methanol, room temperature

This table presents hypothetical examples based on general chemical principles of imine formation. redalyc.orghumanjournals.com

Cyclization Reactions Involving the Aminoethyl Chain

The aminoethyl side chain of the title compound can participate in intramolecular cyclization reactions to form new heterocyclic rings fused to or pendant from the quinolinone core. These reactions create more rigid and conformationally constrained structures, which can be valuable for probing biological interactions.

A notable example is the intramolecular [2+2] photocycloaddition. When the amino group is first acylated with an appropriate unsaturated moiety, such as an acrylic acid derivative, the resulting molecule can undergo photochemical cyclization. nih.gov For instance, N-acylated derivatives of 4-(2'-aminoethyl)quinolones have been shown to undergo intramolecular [2+2] photocycloaddition upon irradiation. This reaction creates a new cyclobutane (B1203170) ring, leading to the formation of complex tetracyclic lactams. nih.gov

The process can be summarized as follows:

Amide Formation: The primary amine of 4-(2-aminoethyl)quinolin-2(1H)-one is first converted into an amide by reaction with an acrylic acid chloride or a similar activated acrylic acid derivative.

Photocycloaddition: Upon irradiation with UV light, the quinolone ring, acting as a photosensitizer, absorbs energy and promotes a [2+2] cycloaddition between the C3=C4 double bond of the quinolinone and the C=C double bond of the acrylate (B77674) moiety. nih.gov This intramolecular event results in the formation of a tetracyclic product containing a cyclobutane ring fused to the quinolinone. nih.gov

These cyclization strategies are powerful tools for transforming the linear aminoethyl chain into complex ring systems, significantly altering the molecule's three-dimensional shape.

Diversification through Scaffold Modification and Hybridization

Beyond simple derivatization of the side chain, the 2(1H)-quinolinone, 4-(2-aminoethyl)- scaffold can be incorporated into more complex molecular architectures through hybridization with other known bioactive motifs or through the synthesis of spatially constrained analogs.

Incorporation into Hybrid Molecules with Other Bioactive Scaffolds

Molecular hybridization is a strategy in drug design where two or more distinct pharmacophores are covalently linked to create a single hybrid molecule with potentially enhanced or synergistic biological activities. The 4-(2-aminoethyl)quinolin-2(1H)-one scaffold is an attractive building block for this approach due to the versatile reactivity of its primary amine.

The amino group can serve as a handle to connect the quinolinone core to other bioactive scaffolds via stable linker groups, most commonly an amide bond. For example, the quinolinone moiety has been hybridized with various other heterocyclic systems, such as pyrimidines, thiazoles, and triazoles, to generate novel compounds. researchgate.netnih.govmdpi.com Research has shown the synthesis of quinolinone-phenolic acid hybrids and quinolinone-carboxamides, where the aminoethyl group could serve as a potential linker. mdpi.com

Table 2: Examples of Hybridization Strategies

Quinolinone Core Linked Bioactive Scaffold Linkage Type Resulting Hybrid Class Research Context
4-Hydroxy-2-quinolinone Cinnamic/Benzoic Acid Diamide Quinolinone-phenolic acid hybrids Anti-inflammatory and antioxidant agents mdpi.com
Quinolin-2(1H)-one Thiazole Acetamide Piperazinyl-quinolinone-thiazole hybrids Anticancer agents nih.gov
4-Hydroxy-1-methylquinolin-2(1H)-one Pyrimidine Carbon-carbon Quinoline-pyrimidine hybrids Cytotoxic agents researchgate.net
8-Hydroxyquinoline Piperazine-tetrahydronaphthalene Alkyl Quinoline-piperazine hybrids Dopamine (B1211576) agonists and iron chelators nih.gov

This table illustrates the principle of molecular hybridization using various quinoline/quinolinone cores.

Synthesis of Spatially Constrained Analogs (e.g., spirocycles)

Creating spatially constrained analogs, such as spirocycles, is another advanced strategy to explore the chemical space around the quinolinone scaffold. Spirocycles are compounds containing two rings connected by a single common atom. nih.gov This structural feature imparts a rigid, three-dimensional geometry, which can be advantageous for optimizing binding to biological targets. thieme-connect.de

While direct spirocyclization involving the 4-(2-aminoethyl) side chain is not commonly reported, the quinolinone core itself is a well-established precursor for spirocyclic structures. For instance, 1,3-dipolar cycloaddition reactions using quinolinone derivatives as the dipolarophile can generate spiro-pyrrolidines. nih.gov In such a reaction, an azomethine ylide (the 1,3-dipole) reacts with the double bond of the quinolinone ring to form a five-membered heterocyclic ring spiro-fused to the quinolinone core.

The synthesis of these complex structures often involves multi-component reactions, providing a rapid route to novel spirocyclic quinolinone hybrids. nih.gov The development of such constrained analogs represents a sophisticated approach to scaffold diversification, moving from "flat" two-dimensional structures to more complex three-dimensional molecules. nih.gov

Advanced Spectroscopic and Analytical Research Methodologies

Structural Elucidation Techniques for Novel Derivatives (e.g., NMR, MS, IR)

The determination of the molecular structure of new derivatives of 4-(2-aminoethyl)-2(1H)-quinolinone is accomplished through the synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. In the analysis of quinolinone derivatives, 1H NMR and 13C NMR spectra reveal the chemical environment of each proton and carbon atom, respectively. researchgate.net For instance, the chemical shifts and coupling constants in the 1H NMR spectrum help to identify the protons on the quinolinone ring and the aminoethyl side chain. rsc.orgyoutube.com The number of protons and their connectivity can be deduced from the integration and splitting patterns of the signals. youtube.com Similarly, 13C NMR spectroscopy identifies the different carbon environments within the molecule, such as the carbonyl carbon of the quinolinone ring and the carbons of the aromatic system and the ethylamino group. researchgate.netrsc.org

Mass Spectrometry (MS) is instrumental in determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of a molecule, which aids in confirming its molecular formula. rsc.orgresearchgate.net The fragmentation patterns observed in the mass spectrum offer valuable clues about the compound's structure. chempap.org For quinoline (B57606) derivatives, common fragmentation pathways include the loss of small molecules like HCN, which is characteristic of the quinoline ring system. chempap.org

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. astrochem.orgacs.org The IR spectrum of a 2(1H)-quinolinone derivative will show characteristic absorption bands corresponding to specific vibrations of its chemical bonds. For example, a strong absorption band is typically observed for the C=O (carbonyl) group of the quinolinone ring. mdpi.comnist.gov Other significant peaks would include those for N-H stretching of the amine group and C-H stretching of the aromatic and aliphatic portions of the molecule. astrochem.orgresearchgate.net

The following table summarizes typical spectroscopic data for quinolinone derivatives:

Table 1: Spectroscopic Data for Quinolinone Derivatives
Technique Observation Interpretation
1H NMR Chemical shifts (δ) and coupling constants (J) Reveals the electronic environment and connectivity of protons. rsc.orgyoutube.com
13C NMR Chemical shifts (δ) Indicates the different types of carbon atoms present. rsc.org
HRMS Exact mass measurement Confirms the molecular formula of the compound. rsc.orgresearchgate.net
IR Characteristic absorption bands (cm⁻¹) Identifies functional groups like C=O, N-H, and C-H. mdpi.comresearchgate.net

Chromatographic Separation Techniques for Purity Assessment and Isolation (e.g., HPLC, GC)

Chromatography is an essential tool for separating mixtures into their individual components, making it indispensable for assessing the purity of 2(1H)-quinolinone, 4-(2-aminoethyl)- and for isolating specific derivatives. njit.edunih.gov

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile and thermally sensitive compounds like quinolinone derivatives. nih.govsielc.comnih.gov In HPLC, the sample is dissolved in a liquid mobile phase and pumped through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the components between the two phases. nih.gov For quinolinone compounds, reversed-phase HPLC is often employed, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture. nih.gov By monitoring the eluent with a detector, such as a UV-Vis spectrophotometer, the purity of the sample can be determined by the number and size of the peaks in the resulting chromatogram. nih.gov A single, sharp peak is indicative of a pure compound.

Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. birchbiotech.comlibretexts.org In GC, the sample is vaporized and carried by an inert gas (the mobile phase) through a column containing a stationary phase. libretexts.org Separation occurs based on the different volatilities and interactions of the components with the stationary phase. birchbiotech.com While direct GC analysis of 4-(2-aminoethyl)-2(1H)-quinolinone may be challenging due to its relatively low volatility, derivatization to a more volatile form can make it amenable to GC analysis. nih.gov The purity is assessed by analyzing the resulting chromatogram, where a single peak suggests a high degree of purity. birchbiotech.com

The following table outlines the application of these chromatographic techniques:

Table 2: Chromatographic Techniques for Purity Assessment and Isolation
Technique Principle Application for 4-(2-aminoethyl)-2(1H)-quinolinone
HPLC Differential partitioning between a liquid mobile phase and a solid stationary phase. nih.gov Purity assessment of the compound and its derivatives; isolation of specific metabolites. nih.gov
GC Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase. libretexts.org Purity assessment of volatile derivatives of the compound. nih.gov

Advanced Derivatization Techniques for Research Quantification

Derivatization is the process of chemically modifying a compound to produce a new compound that has properties better suited for a particular analytical method. For the quantification of 4-(2-aminoethyl)-2(1H)-quinolinone, derivatization can enhance detection sensitivity and enable specific types of analysis. nih.govrsc.org

Fluorescent Tagging for Enhanced Detection

To improve the detection limits in analytical techniques like HPLC, fluorescent tags can be attached to the 4-(2-aminoethyl)-2(1H)-quinolinone molecule. biorxiv.org The primary amino group of the ethylamino side chain is a common site for derivatization. Reagents that react with amines to form highly fluorescent products can be employed. This allows for the use of a fluorescence detector, which is significantly more sensitive than a standard UV-Vis detector for many compounds. This enhanced sensitivity is crucial when analyzing samples with very low concentrations of the target compound.

Chiral Derivatization for Enantiomeric Analysis

Since 4-(2-aminoethyl)-2(1H)-quinolinone can exist as enantiomers if a chiral center is introduced, it is important to be able to separate and quantify these stereoisomers. Chiral derivatization involves reacting the compound with a chiral derivatizing agent to form diastereomers. nih.gov These diastereomers have different physical properties and can be separated using standard non-chiral chromatographic methods like HPLC or GC. nih.gov For example, reacting the amino group with a chiral reagent will create two diastereomeric products that can then be resolved into two distinct peaks on a chromatogram, allowing for the quantification of each enantiomer. nih.govnih.govresearchgate.net

The table below details these derivatization techniques:

Table 3: Advanced Derivatization Techniques
Technique Purpose Mechanism
Fluorescent Tagging Enhance detection sensitivity. Attaching a fluorescent molecule to the primary amine. biorxiv.org
Chiral Derivatization Separate and quantify enantiomers. Reacting with a chiral agent to form separable diastereomers. nih.govnih.gov

X-ray Crystallography for Precise Structural Determination

X-ray crystallography is a powerful technique that provides the most precise three-dimensional structure of a molecule in its crystalline form. wikipedia.orgnih.gov The method involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. wikipedia.org The positions of the atoms in the crystal lattice can be determined from the angles and intensities of the diffracted X-rays. thepharmajournal.com This technique can unambiguously establish the absolute stereochemistry of a chiral molecule and provide detailed information about bond lengths, bond angles, and intermolecular interactions. thepharmajournal.comhelsinki.firesearchgate.net For novel derivatives of 4-(2-aminoethyl)-2(1H)-quinolinone, obtaining a crystal structure is the definitive way to confirm its molecular architecture. helsinki.firesearchgate.net

Computational and Theoretical Chemistry Investigations

Quantum Chemical Studies

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in predicting the intrinsic properties of molecules. mdpi.com

The electronic character of a molecule is fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the gap between them (HOMO-LUMO gap) are key indicators of a molecule's chemical reactivity and kinetic stability.

In quinolinone derivatives, the HOMO is typically distributed over the fused benzene (B151609) ring and the electron-rich regions of the pyridinone system, while the LUMO is often localized over the electron-deficient parts of the heterocyclic ring. scielo.brscielo.br A smaller HOMO-LUMO gap suggests that a molecule is more chemically reactive, as less energy is required to excite an electron to a higher energy state. mdpi.com

Computational studies on structurally related 4(1H)-quinolinones provide insight into the likely electronic properties of the target compound. For instance, analysis of (E)-3-(2-chlorobenzylidene)-2-(2-methoxyphenyl)-1-(phenylsulfonyl)-2,3-dihydroquinolin-4(1H)‑one (CMQ) showed a HOMO-LUMO gap that suggests significant kinetic stability and a high resistance to charge transfer. scielo.br The introduction of the electron-donating aminoethyl group at the 4-position of the 2-quinolone core would be expected to raise the energy of the HOMO, potentially narrowing the HOMO-LUMO gap and increasing the molecule's reactivity compared to the unsubstituted parent quinolone.

Table 1: Representative Frontier Orbital Energies for Analogous Quinolinone Compounds

Compound HOMO (eV) LUMO (eV) Energy Gap (eV) Source
(E)-3-(2-chlorobenzylidene)-2-(2-methoxyphenyl)-1-(phenylsulfonyl)-2,3-dihydroquinolin-4(1H)‑one (CMQ) -6.45 -1.82 4.63 scielo.br
(E)-2-(4-methoxyphenyl)-3-(2-nitrobenzylidene)-1-(phenylsulfonyl)-2,3-dihydroquinolin-4(1H)‑one (NMQ) -6.67 -2.45 4.22 scielo.br

From the HOMO and LUMO energies, global reactivity descriptors can be calculated to quantify aspects of a molecule's reactivity. These descriptors, based on conceptual DFT, include electronegativity (χ), chemical hardness (η), and chemical softness (S).

Electronegativity (χ) measures the ability of a molecule to attract electrons.

Chemical Hardness (η) is a measure of the molecule's resistance to a change in its electron distribution. A larger HOMO-LUMO gap corresponds to greater hardness and lower reactivity. mdpi.com

Chemical Softness (S) is the reciprocal of hardness and indicates a higher propensity for chemical reactions.

These parameters are calculated using the following formulas derived from Koopmans' theorem:

Electronegativity (χ) = - (EHOMO + ELUMO) / 2

Chemical Hardness (η) = (ELUMO - EHOMO) / 2

For 2(1H)-Quinolinone, 4-(2-aminoethyl)-, the presence of the basic amino group is expected to influence these parameters, likely increasing its softness compared to quinolones with electron-withdrawing substituents.

Table 2: Calculated Reactivity Descriptors for Analogous Quinolinone Compounds

Compound Electronegativity (χ) (eV) Chemical Hardness (η) (eV) Source
(E)-3-(2-chlorobenzylidene)-2-(2-methoxyphenyl)-1-(phenylsulfonyl)-2,3-dihydroquinolin-4(1H)‑one (CMQ) 4.135 2.315 scielo.br
(E)-2-(4-methoxyphenyl)-3-(2-nitrobenzylidene)-1-(phenylsulfonyl)-2,3-dihydroquinolin-4(1H)‑one (NMQ) 4.560 2.110 scielo.br

2(1H)-Quinolinone exists in tautomeric equilibrium with its aromatic isomer, 2-hydroxyquinoline. Spectroscopic and computational studies have consistently shown that the quinolinone (lactam) form is the predominant and more stable tautomer in various phases. researchgate.netnih.gov This stability is often attributed to factors like hydrogen-bonded dimer formation in the solid state and greater resonance stabilization. nih.gov

The tautomeric equilibrium is influenced by several factors, including solvent polarity and the electronic nature of substituents. nih.gov For 2(1H)-Quinolinone, 4-(2-aminoethyl)-, the equilibrium would involve the lactam form and the 2-hydroxy-4-(2-aminoethyl)quinoline (lactim) form. Computational studies on related systems, such as 1-benzamidoisoquinoline derivatives, demonstrate that the inclusion of explicit solvent molecules in calculations is often necessary to accurately reproduce experimental tautomeric preferences, as intermolecular hydrogen bonds can compete with and overcome the stability offered by intramolecular hydrogen bonds in certain tautomers. mdpi.com The aminoethyl group, capable of acting as both a hydrogen bond donor and acceptor, could further complicate this equilibrium, potentially stabilizing either tautomer depending on the specific microenvironment.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules, offering insights into their flexibility and interactions with other molecules. mdpi.comnih.gov

The 2(1H)-quinolinone scaffold itself is relatively rigid, but the 4-(2-aminoethyl) substituent introduces significant conformational flexibility. The key degrees of freedom are the rotations around the C4-Cethyl and Cethyl-N single bonds. Conformational analysis of related heterocyclic systems shows that such side chains can adopt various spatial arrangements, which can be critical for binding to a biological target. scielo.br

MD simulations can map the potential energy surface associated with these rotations, identifying low-energy, stable conformers and the energy barriers between them. This flexibility allows the amino group to orient itself optimally to form interactions, such as hydrogen bonds or salt bridges, within a binding site.

MD simulations are extensively used to study the dynamic behavior of a ligand within the binding site of a biological target, such as a protein or enzyme. mdpi.comnih.gov For a molecule like 2(1H)-Quinolinone, 4-(2-aminoethyl)-, these simulations can reveal the stability of its binding pose and the key interactions that maintain the ligand-protein complex.

Studies on various quinoline (B57606) derivatives have highlighted common interaction patterns. The quinoline ring system often engages in π-π stacking or hydrophobic interactions with aromatic residues in the binding pocket. nih.govnih.gov The amide group of the quinolinone ring is a potent hydrogen bond donor (N-H) and acceptor (C=O), while the terminal amino group of the ethyl side chain is a primary site for hydrogen bonding and electrostatic interactions with acidic residues like aspartate or glutamate (B1630785). nih.gov

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Knowledge of the preferred orientation in turn may be used to predict the strength of association or binding affinity between two molecules.

Identification of Putative Molecular Targets

While specific molecular docking studies exclusively for 2(1H)-Quinolinone, 4-(2-aminoethyl)- are not extensively detailed in the available literature, research on analogous quinolinone structures provides a basis for identifying putative molecular targets. The quinolinone scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to bind to a wide variety of biological targets.

Computational studies on quinoline and quinolinone derivatives have identified several potential targets, including:

Kinases: Many quinoline derivatives have been investigated as kinase inhibitors. For instance, docking studies have shown that quinoline-thiazole hybrids can interact with the BCR-ABL1 tyrosine kinase enzyme, a key target in chronic myeloid leukemia. Similarly, other derivatives have been docked against VEGFR-2, a target in angiogenesis and cancer.

P-glycoprotein (ABCB1): This transporter is a major cause of multidrug resistance in cancer. Quantitative structure-activity relationship (QSAR) and docking studies have been performed on 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives to predict their inhibitory activity against P-glycoprotein.

Viral Proteins: In the context of antiviral research, quinoline-based drugs have been screened against various SARS-CoV-2 proteins, including the main protease (Mpro), spike protein, and RNA-dependent RNA polymerase (RdRp), to identify potential inhibitors of viral entry and replication.

Given the structural features of 2(1H)-Quinolinone, 4-(2-aminoethyl)-, particularly the basic aminoethyl side chain, it is plausible that this compound could also interact with targets possessing an anionic or hydrogen-bond accepting pocket, such as certain kinase hinge regions or the active sites of various enzymes.

Analysis of Binding Modes and Interaction Forces

The binding mode of a ligand within a protein's active site is stabilized by various non-covalent interactions. For quinolinone derivatives, these interactions are critical for their biological activity.

Hydrogen Bonding: The 2-quinolinone core contains a lactam group (a cyclic amide), which features both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). The terminal primary amine (-NH2) of the 4-(2-aminoethyl) side chain is also a potent hydrogen bond donor. Docking studies of related quinolinone compounds frequently highlight the importance of hydrogen bonds with key amino acid residues in the target's active site, such as Cys919, Glu885, and Asp1046 in the VEGFR-2 active site.

Electrostatic and Ionic Interactions: The primary amine on the ethyl side chain of 2(1H)-Quinolinone, 4-(2-aminoethyl)- will be protonated at physiological pH, acquiring a positive charge. This allows for strong electrostatic or ionic interactions with negatively charged amino acid residues like aspartate or glutamate within a binding pocket.

Hydrophobic and Aromatic Interactions: The bicyclic quinolinone ring system is aromatic and hydrophobic. This enables it to form favorable π-π stacking or hydrophobic interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan in the target protein. These interactions are consistently observed in docking studies of quinoline derivatives.

Table 1: Potential Intermolecular Forces for 2(1H)-Quinolinone, 4-(2-aminoethyl)-
Interaction TypeStructural Moiety InvolvedPotential Interacting Residues
Hydrogen Bond DonorLactam N-H, Aminoethyl -NH2Asp, Glu, Ser, Thr, Carbonyl O
Hydrogen Bond AcceptorLactam C=OArg, Lys, Ser, Thr, Asn, Gln
Ionic/ElectrostaticProtonated Aminoethyl Group (-NH3+)Asp, Glu
π-π Stacking / HydrophobicQuinolinone Ring SystemPhe, Tyr, Trp, Leu, Val, Ile

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This model can then be used as a 3D query to search large compound databases (virtual screening) to find novel molecules with potential activity.

For a molecule like 2(1H)-Quinolinone, 4-(2-aminoethyl)-, a hypothetical pharmacophore model would likely include:

A hydrogen bond donor feature (from the lactam NH).

A hydrogen bond acceptor feature (from the lactam carbonyl).

A positive ionizable feature (from the terminal amine).

An aromatic ring feature.

Studies on related quinoline derivatives have successfully used this approach. For example, a pharmacophore model for 5-tetrahydroquinolinylidine aminoguanidine (B1677879) derivatives identified two acceptor sites, two donor atoms, and one hydrophobic region as key for activity. Another study on quinoline-3-carbohydrazide (B3054276) antioxidants developed a model with one aromatic ring and three hydrogen bond acceptors. Such models serve as powerful tools in virtual screening campaigns to prioritize compounds for synthesis and biological testing.

In Silico ADME/Tox Property Prediction

The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) as well as toxicity (Tox) properties is a critical step in early-stage drug discovery to filter out compounds with unfavorable profiles. Various computational tools and models are used for these predictions.

For quinolinone derivatives, in silico ADME studies have been conducted to evaluate their drug-likeness. For a research compound like 2(1H)-Quinolinone, 4-(2-aminoethyl)-, key predicted properties would be analyzed.

Table 2: Predicted ADME/Tox Profile for Quinolinone-like Structures (Illustrative)
ADMET ParameterPredicted Property/OutcomeRationale/Significance for Research
Absorption (GI)Likely highSmall, relatively polar molecules are often well-absorbed. Studies on similar quinolinones predict high GI absorption.
Distribution (BBB)Predicted not to crossThe presence of polar groups (lactam, amine) typically limits Blood-Brain Barrier permeability. This is desirable for peripherally acting agents.
Metabolism (CYP)Potential substrate/inhibitorThe aromatic ring is a potential site for Cytochrome P450-mediated oxidation. In silico models predict potential interactions with CYP enzymes.
ExcretionLikely renalAs a water-soluble compound, it is likely to be cleared by the kidneys.
Toxicity (hERG)Low risk predictedThe basic nitrogen center can be a liability for hERG inhibition, but models for similar quinolinones often predict low risk.
Toxicity (Mutagenicity)Low risk predictedThe core structure is not a typical structural alert for mutagenicity, though this requires experimental confirmation.

These computational predictions are invaluable for lead optimization, helping to guide chemical modifications that can improve the pharmacokinetic profile of a compound while maintaining its desired biological activity.

Mechanistic Biological Studies in Vitro and in Vivo Animal Models

Investigations of Molecular Targets and Pathways

The biological activity of 2(1H)-quinolinone derivatives is multifaceted, involving interactions with a range of molecular targets and signaling pathways. Research has explored their effects on various enzymes, cellular receptors, and nucleic acids to elucidate their mechanisms of action.

The quinoline (B57606) scaffold is a recognized pharmacophore that interacts with various enzyme families. However, the specific inhibitory profile can vary significantly based on the substitution pattern of the quinoline ring.

Kinase Inhibition: While the broader quinoline class includes potent kinase inhibitors, derivatives of 4-(2-aminoethyl)-2(1H)-quinolinone may act through other mechanisms. nih.gov For instance, the derivative RIMHS-Qi-23, when tested at a 1 µM concentration against a panel of 50 different kinases, did not exhibit significant inhibitory activity (over 50%) against any of them. nih.gov This finding was noted as surprising, given that other quinoline derivatives from the same series had previously been identified as potent c-Raf kinase inhibitors. nih.gov This suggests that the antiproliferative effects of RIMHS-Qi-23 are not mediated by direct kinase inhibition. nih.gov

Lipoxygenase (LOX) Inhibition: Derivatives of the related 4-hydroxy-2-quinolinone scaffold have demonstrated notable inhibitory activity against lipoxygenase (LOX), an enzyme involved in inflammatory pathways. One study synthesized a series of 4-hydroxy-2-quinolinone-3-carboxamides and found that several compounds were effective LOX inhibitors. mdpi.com For example, carboxamide derivative 3g showed an IC₅₀ value of 27.5 μM for LOX inhibition, while a hybrid molecule, 11e , containing the quinolinone scaffold and acetylated ferulic acid, had an IC₅₀ of 52 μM. mdpi.comresearchgate.net

Topoisomerase Inhibition: The quinolone core structure is famously associated with the inhibition of bacterial type IIA topoisomerases, namely DNA gyrase and topoisomerase IV. nih.govnih.gov Rather than simply blocking the enzyme's catalytic activity, quinolones convert topoisomerase IV into a toxic adduct on the bacterial DNA. nih.gov This action leads to DNA damage, triggering the SOS pathway for DNA repair and ultimately causing cell death. nih.gov A crystal structure of the antibacterial moxifloxacin (B1663623) in complex with Acinetobacter baumannii topoisomerase IV revealed that the quinolone molecule stacks between DNA base pairs at the cleavage site, binding to conserved residues through a noncatalytic magnesium ion, which explains the mechanism of inhibition and common resistance mutations. nih.gov

The adenosine (B11128) receptors, particularly the A3 subtype (A3AR), have been identified as a target for certain quinoline-based molecules. These G-protein-coupled receptors (GPCRs) are involved in various physiological and pathophysiological processes, and their modulation can offer therapeutic benefits. nih.gov

Studies have shown that specific derivatives can act as selective allosteric enhancers of the human A3 adenosine receptor. nih.gov For example, a series of imidazoquinoline derivatives were found to selectively enhance the binding and function of agonists at the A3AR. nih.gov Similarly, 3-(2-pyridinyl)isoquinoline derivatives have also been reported to be allosteric modulators of this receptor. nih.gov Allosteric enhancers are of particular interest because they can augment the effects of the endogenous ligand, adenosine, which is often released in response to cellular stress or disease, providing a more localized and controlled therapeutic effect. nih.gov The interaction of these modulators is sensitive to specific amino acid residues within the receptor; for instance, a highly conserved aspartate residue (Asp2.50) in the second transmembrane domain has been shown to be critical for the allosteric action of sodium ions, a known modulator of A1 and A3 receptors. nih.gov

The interaction of quinolinone-based compounds with nucleic acids is often indirect, mediated through their effects on enzymes that process DNA and RNA. nih.gov

For antibacterial quinolones, the primary interaction with DNA is a consequence of their inhibition of topoisomerase IV and DNA gyrase. nih.gov By stabilizing the enzyme-DNA cleavage complex, these compounds induce DNA damage and strand breaks. nih.gov This is evidenced by the induction of the SOS DNA repair system in bacteria upon treatment with quinolones like norfloxacin. nih.gov The formation of these toxic DNA adducts, rather than a direct binding to the DNA helix, is considered the main mechanism of their antibacterial action. nih.gov

In eukaryotic cells, the study of protein interactions with RNA/DNA hybrids is a growing field, as these structures, known as R-loops, are involved in key cellular processes like transcription and DNA replication. nih.gov While direct binding studies for 4-(2-aminoethyl)-2(1H)-quinolinone are not specified, the broader quinoline class contains compounds that could potentially influence these structures through protein interactions. General methods for studying these interactions include affinity purification followed by mass spectrometry (AP-MS) and chromatin immunoprecipitation (ChIP), which can identify proteins that bind to specific DNA or RNA sequences in vivo. nih.gov

Cellular Level Studies

In vitro studies using cell lines and bacterial systems provide crucial insights into the cellular responses elicited by 2(1H)-quinolinone derivatives, from anticancer effects to the disruption of bacterial communication.

Derivatives of 2(1H)-quinolinone have been evaluated for their anti-proliferative activity against a wide range of human cancer cell lines, often showing significant potency and selectivity.

A derivative known as RIMHS-Qi-23 demonstrated a potent anti-proliferative effect on the MCF-7 breast cancer cell line, with superior potency and selectivity when compared to the standard chemotherapy drug doxorubicin. nih.gov Mechanistic studies indicated that its effect was not due to kinase inhibition but rather through targeting cellular machinery involved in cell proliferation and senescence. nih.gov

The compound was also screened against the NCI-60 panel of human cancer cell lines. The table below summarizes the Growth Inhibitory (GI₅₀) values for RIMHS-Qi-23 against a selection of these cell lines, showcasing its broad-spectrum activity. nih.gov

Interactive Table: Anti-proliferative Activity of RIMHS-Qi-23 (GI₅₀ in µM)

Cell Line Cancer Type GI₅₀ (µM)
MCF-7 Breast 0.03
MDA-MB-231 Breast 0.03
HS 578T Breast 0.02
BT-549 Breast 0.02
T-47D Breast 0.03
NCI/ADR-RES Ovarian 0.04
OVCAR-3 Ovarian 0.03
OVCAR-4 Ovarian 0.02
OVCAR-5 Ovarian 0.03
OVCAR-8 Ovarian 0.02
IGROV1 Ovarian 0.03
SK-OV-3 Ovarian 0.03
UACC-257 Melanoma 0.02
UACC-62 Melanoma 0.02
MALME-3M Melanoma 0.02
SK-MEL-2 Melanoma 0.02
SK-MEL-28 Melanoma 0.02
SK-MEL-5 Melanoma 0.02
M14 Melanoma 0.02

Data sourced from Publication nih.gov

Other research has explored different quinoline and isoquinolinequinone derivatives. A series of phenylaminoisoquinolinequinones showed moderate to high in vitro anti-proliferative activity against AGS (gastric), SK-MES-1 (lung), and J82 (bladder) human cancer cell lines. nih.gov Similarly, a cytosine-based pyrimido[4,5-b]quinoline derivative was found to have anti-proliferative effects on HCT116 colon cancer cells after a 72-hour incubation period. ucsf.edu

Quorum sensing (QS) is a cell-to-cell communication system used by bacteria to coordinate group behaviors, such as virulence factor production and biofilm formation. nih.gov The 2-alkyl-4(1H)-quinolone (AQ) signaling system is a specific QS network used by the bacterium Pseudomonas aeruginosa. nih.gov

This system relies on signal molecules, including 2-heptyl-3-hydroxy-4(1H)-quinolone (known as the Pseudomonas Quinolone Signal or PQS) and its precursor, 2-heptyl-4(1H)-quinolone (HHQ). nih.gov These molecules are synthesized by enzymes encoded by the pqsABCDE operon. Once released, they are taken up by neighboring bacteria and bind to the transcriptional regulator PqsR, activating the expression of virulence genes. nih.gov

Given that the core structure of these signaling molecules is a 2-alkyl-4(1H)-quinolone, the 2(1H)-quinolinone scaffold represents a key structural motif for designing molecules that can interfere with this communication system. The inhibition of QS, a process known as quorum quenching (QQ), is being investigated as an anti-virulence strategy to combat bacterial infections without exerting the selective pressure that leads to antibiotic resistance. nih.govnih.gov Molecules that can block the synthesis of AQ signals, or act as antagonists by binding to the PqsR receptor without activating it, could serve as effective quorum sensing inhibitors. nih.gov

Effects on Biofilm Formation and Virulence Factors in Microorganisms

There is no available research on the specific effects of 2(1H)-Quinolinone, 4-(2-aminoethyl)- on microbial biofilm formation or the expression of virulence factors.

The quinolone and quinolinone core structures are known to be privileged scaffolds in the development of antimicrobial agents. Some quinoline derivatives have been investigated for their ability to interfere with bacterial communication systems, known as quorum sensing, which can in turn inhibit biofilm formation and reduce the production of virulence factors in pathogenic bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus. For instance, certain quinoline derivatives that are structurally similar to bacterial signaling molecules can act as antagonists at their receptors. However, without experimental data, the activity of 2(1H)-Quinolinone, 4-(2-aminoethyl)- in this area remains unknown.

Antioxidant Activity in Cellular Models

No studies evaluating the antioxidant activity of 2(1H)-Quinolinone, 4-(2-aminoethyl)- in cellular models have been found in the public domain.

The antioxidant potential of the broader quinolinone class has been noted in several studies. For example, derivatives of 4-hydroxy-2-quinolinone have demonstrated antioxidant properties, which are often attributed to their ability to scavenge free radicals. The specific substitution pattern on the quinolinone ring is a key determinant of this activity. The presence of hydroxyl groups or other electron-donating substituents can enhance antioxidant capacity. The 4-(2-aminoethyl) substituent's contribution to the potential antioxidant activity of the target compound has not been experimentally determined.

In Vivo Animal Model Studies for Mechanistic Insights

There is a lack of published in vivo animal model studies investigating the mechanistic properties of 2(1H)-Quinolinone, 4-(2-aminoethyl)- .

Assessment of Pharmacodynamic Effects in Animal Models (e.g., target engagement)

No data is available regarding the pharmacodynamic effects or target engagement of 2(1H)-Quinolinone, 4-(2-aminoethyl)- in animal models. Such studies are essential in drug development to understand how a compound interacts with its intended biological target in a living organism and to establish a dose-response relationship.

Evaluation of Biological Responses in Disease Models (e.g., infection, inflammation in animals)

There are no published reports on the evaluation of 2(1H)-Quinolinone, 4-(2-aminoethyl)- in animal models of infection or inflammation. While other quinolinone derivatives have been tested in such models, showing, for example, anti-inflammatory or anti-infective properties, these findings cannot be extrapolated to the specific compound without direct experimental evidence.

Investigations into Immunomodulatory Properties in Animal Systems

The immunomodulatory properties of 2(1H)-Quinolinone, 4-(2-aminoethyl)- in animal systems have not been reported in the scientific literature. Some quinolinone derivatives, such as tasquinimod, have been shown to possess immunomodulatory effects in preclinical models. These effects are highly structure-dependent, and therefore, the potential immunomodulatory activity of 2(1H)-Quinolinone, 4-(2-aminoethyl)- remains to be investigated.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Systematic Analysis of Substituent Effects on Biological Activity

Structure-activity relationship (SAR) studies investigate how specific changes to a molecule's structure alter its biological activity. For quinolinone derivatives, this involves systematically modifying three key areas: the quinolinone core itself, the side chain at the 4-position, and remote positions on the fused ring system.

The foundational quinolinone ring system is a critical determinant of the compound's intrinsic properties. Quinolinones, also known as quinolones, feature a quinoline (B57606) ring with a carbonyl group and can exist as different isomers, most commonly quinolin-2(1H)-ones and quinolin-4(1H)-ones. mdpi.com The placement of the carbonyl group and the nitrogen atom defines the core's electronic and hydrogen-bonding characteristics, which are fundamental to its interactions with biological macromolecules. researchgate.net

Research into various quinolinone derivatives has shown that the core structure is a versatile template for developing new drugs. nih.govnih.gov For instance, the 4-hydroxy-2-quinolinone framework is a well-established class of heterocyclic molecules with significant reported biological activity. nih.gov Modifications are not limited to the position of the keto group; substitutions on the benzene (B151609) portion of the bicyclic system also profoundly impact function, as discussed in section 7.1.3.

The side chain at the 4-position, specifically the (2-aminoethyl) group, plays a pivotal role in orienting the molecule and providing a key interaction point, typically a basic nitrogen atom, for binding to biological targets. The length and nature of this chain are often essential for optimal activity. In related 4-aminoquinoline (B48711) antimalarials like Chloroquine (B1663885), the four-carbon side chain between the two amine groups is considered crucial for its activity. youtube.com

Modifications to the terminal amino group of the ethyl side chain significantly alter the compound's pharmacological profile. Studies on related quinoline structures demonstrate that converting the primary amine to a secondary or tertiary amine, or incorporating it into a heterocyclic ring like piperazine, can have substantial effects on receptor affinity and potency. nih.gov For example, in a series of quinolinone derivatives designed as immunosuppressive agents, optimization of the side chains around the quinolinone skeleton was key to discovering the most active compound. nih.gov

Table 1: Examples of Side-Chain Modifications at Position 4 of Quinoline/Quinolinone Derivatives and Their Reported Effects

Parent Structure Side-Chain Modification Observed Effect/Activity Reference
4-Aminoquinoline N¹,N¹-diethyl-1,2-ethanediamine side chain Antimalarial activity against P. falciparum nih.gov
Quinolinone Optimization of three side chains Potent IL-2 release inhibition nih.gov
Quinoline 4-((2-((5-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)(propyl)amino)-ethyl)piperazin-1-yl) High-affinity dopamine (B1211576) D2/D3 receptor agonism nih.gov

Influence of Remote Substitutions on Activity and Selectivity

Substituents placed on the benzene ring of the quinolinone core (typically positions 5, 6, 7, and 8) have a profound influence on the molecule's electronic properties, lipophilicity, and steric profile, which in turn affects biological activity and target selectivity.

A systematic study of 4-aminoquinoline derivatives with eleven different substituents at the 7-position revealed that electron-withdrawing groups (such as -NO₂, -CF₃) lower the pKa of both the quinoline ring nitrogen and the tertiary amino nitrogen in the side chain. nih.gov This change in basicity directly impacts the compound's accumulation in acidic cellular compartments (like the parasite food vacuole in malaria), a process known as pH trapping, and consequently affects its antiplasmodial activity. nih.gov Conversely, electron-donating groups like an amino group (-NH₂) increase the pKa. nih.gov

Similarly, substitutions at the 8-position have been explored. The introduction of nitro (-NO₂) or hydroxyl (-OH) groups at this position in a series of 2-styryl-quinolines was shown to significantly influence their cytotoxic properties. acs.org

Table 2: Effect of Substituents at the 7-Position on the pKa of a 4-Aminoquinoline Analogue

Substituent at C7 Quinoline Ring pKa Side-Chain Tertiary Amine pKa Reference
-NO₂ 6.28 - nih.gov
-CF₃ - 7.65 nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling seeks to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models use physicochemical descriptors to predict the activity of new molecules.

For quinoline derivatives, researchers have established relationships between biological activity and parameters such as lipophilicity and electronic effects. nih.govmdpi.com Lipophilicity, often expressed as log P, describes a compound's distribution between fatty and aqueous environments. Electronic properties are frequently described by the Hammett constant (σ), which quantifies the electron-withdrawing or electron-donating ability of a substituent. mdpi.comnih.gov

In one study on quinoline-2-carboxamides, the PET-inhibiting activity showed a complex relationship with lipophilicity and Hammett's σ parameters. mdpi.comresearchgate.net In another example, the antiplasmodial activity of 7-substituted 4-aminoquinolines was found to be directly proportional to their ability to inhibit β-hematin formation, which in turn correlated with the Hammett constant of the substituent at the 7-position. nih.gov These studies underscore how QSAR principles can be applied to understand and predict the activity of quinolinone analogues.

Structure-Property Relationship Studies for Research Applications (e.g., solubility for in vitro assays)

Structure-Property Relationship (SPR) studies examine how a molecule's chemical structure affects its physical properties, which is crucial for drug development and research applications. Solubility, in particular, is a critical property for in vitro assays, as a compound must be dissolved in the assay medium to be tested accurately.

Poor solubility is a known challenge for some quinolinone derivatives. For example, research has shown that for a series of 68 related compounds, 34 could not be tested for PET inhibition because they precipitated out of the solution during the experiment. mdpi.comnih.gov Specific substituents, such as methoxy (B1213986) (-OCH₃) and nitro (-NO₂), have been identified as potentially contributing to limited solubility. mdpi.com

Medicinal chemists often modify structures to improve such properties. The introduction of fluorine atoms into a molecule is a common strategy to alter physical characteristics like lipophilicity and water solubility, which can also impact metabolic stability. nih.gov Understanding these structure-property relationships is essential for designing molecules that are not only biologically active but also have the appropriate physicochemical properties for experimental testing and further development. mdpi.com

Applications in Chemical Biology and As Molecular Probes

Development as Research Tools for Pathway Elucidation

A primary application of this compound and its derivatives is in the creation of specialized tools for elucidating complex biological pathways. By attaching this molecule to other functional groups, scientists can generate probes that report on cellular events or identify molecular interactions.

The quinolinone ring system is an intrinsic fluorophore, a molecule that can absorb light at one wavelength and emit it at a longer wavelength. This property is the basis for its use in fluorescent probes. nih.govnih.gov While the base scaffold is fluorescent, its photophysical properties can be fine-tuned by adding different substituents. nih.gov For instance, derivatives of 7-(diethylamino)quinolin-2(1H)-one have been synthesized and characterized as fluorescent probes, where modifications to the quinolinone ring alter properties like emission spectra and quantum yield. nih.gov

The 4-(2-aminoethyl)- group of the title compound is particularly useful as it provides a straightforward point for chemical conjugation without significantly disrupting the core fluorophore. This allows for the development of sophisticated probes for cellular imaging and detection. revvity.com Researchers have designed quinoline-based two-photon fluorescent probes that can localize within specific subcellular organelles like lysosomes and mitochondria to report on the local microenvironment, such as viscosity. nih.gov The amino group can be used to attach moieties that target these probes to specific cellular locations or that respond to the presence of certain analytes, enabling the visualization of biological processes in living cells. novabio.ee

Table 1: Examples of Quinolinone-Based Fluorescent Probes and Their Applications

Probe Derivative Target/Application Key Feature Reference(s)
7-(diethylamino)quinolin-2(1H)-one derivatives Indicator Displacement Assays Modulation of pKa and fluorescence enhancement upon binding to host molecules like cucurbit researchgate.neturil. nih.gov

Identifying the protein targets of bioactive small molecules is a critical challenge in drug discovery. nih.gov Affinity probes are indispensable tools for this purpose, designed to bind to a specific protein and then form a permanent, covalent bond, typically upon activation by light (photoaffinity labeling). mdpi.comnih.govnih.gov This allows for the isolation and identification of the target protein from a complex biological mixture. nih.gov

2(1H)-Quinolinone, 4-(2-aminoethyl)- is an ideal starting point for creating such probes. The terminal amine of the aminoethyl group serves as a versatile chemical handle. acs.org It can be readily modified to attach two key components of a typical affinity probe:

A photoreactive group: Chemical moieties like diazirines or benzophenones can be attached, which upon UV irradiation, form highly reactive species that covalently bind to nearby amino acid residues of the target protein. nih.govnih.govsemanticscholar.org

An enrichment handle: A reporter tag, most commonly biotin (B1667282), can be linked to the probe. After covalent cross-linking, the biotin tag allows for the selective capture and purification of the probe-protein complex using streptavidin-coated beads. nih.gov

The general workflow involves incubating the probe with a cell lysate or live cells, triggering the covalent cross-linking with UV light, enriching the labeled proteins, and finally identifying them using mass spectrometry. nih.gov This strategy allows for the irreversible trapping of even transient or reversible small molecule-protein interactions, providing a powerful method for target deconvolution. nih.govbenthamscience.com

Utilization as Building Blocks for Complex Chemical Scaffolds

The quinolinone ring is considered a "privileged scaffold" in medicinal chemistry, meaning its structure is frequently found in compounds with diverse biological activities. nih.govmdpi.comnih.gov Consequently, 2(1H)-quinolinone, 4-(2-aminoethyl)- is not just a probe itself but also a valuable building block for the synthesis of more complex and novel chemical entities. nih.govresearchgate.netmdpi.commdpi.com

A significant example of its use is in the synthesis of complex, multi-ring systems. Research has demonstrated that 4-(2'-aminoethyl)quinolones are key precursors in [2+2]-photocycloaddition reactions. acs.org In these reactions, the quinolone core undergoes a light-induced reaction with an alkene to form a four-membered cyclobutane (B1203170) ring. By using N-acylated derivatives of 4-(2'-aminoethyl)quinolone, researchers have successfully synthesized intricate tetracyclic lactams, which are complex molecular architectures that would be difficult to access through other synthetic routes. acs.org This highlights the compound's role in generating structural diversity for drug discovery programs. The ability to construct such complex scaffolds is crucial for exploring new chemical space and identifying molecules with novel therapeutic properties. nih.govnih.govresearchgate.netlookchem.com

Contribution to the Understanding of Biological Processes

The applications of 2(1H)-quinolinone, 4-(2-aminoethyl)- as a probe and a building block directly contribute to a deeper understanding of fundamental biological processes. researchgate.netresearchgate.netsphinxsai.comecorfan.orgbiointerfaceresearch.com

By serving as the foundation for fluorescent and affinity probes, this compound enables researchers to:

Visualize and track the localization and dynamics of specific proteins or analytes within living cells, providing spatial and temporal information about cellular pathways. nih.gov

Identify unknown protein targets for drugs or bioactive natural products. This process, known as target deconvolution, is essential for understanding a compound's mechanism of action and potential side effects. nih.govnih.gov

As a synthetic building block, it allows for the creation of libraries of novel compounds that can be screened for activity against various biological targets. For example:

Developing Receptor Antagonists: Quinolinone and quinoline-based libraries have been synthesized and screened to identify potent and selective antagonists for receptors like the P2X7 receptor, which is involved in inflammation. This work helps elucidate the receptor's role in disease and provides tools to study its function. nih.gov

Designing Enzyme Inhibitors: The quinoline (B57606) scaffold is central to many kinase inhibitors used in cancer therapy. nih.gov By systematically modifying the scaffold, researchers can develop inhibitors for specific kinases involved in carcinogenic pathways, thereby probing their function and validating them as therapeutic targets.

Creating Receptor Agonists: Derivatives of quinolinone have been developed as agonists for various receptors, such as β2 adrenergic receptors involved in bronchodilation or cannabinoid receptors involved in pain and inflammation. google.commdpi.com These molecules are critical tools for studying receptor signaling and physiology.

Through these applications, the study of 2(1H)-quinolinone, 4-(2-aminoethyl)- and its derivatives provides insights into protein function, cellular signaling, and the molecular basis of disease, ultimately advancing both basic science and drug discovery.

Future Research Trajectories and Academic Outlook

Exploration of Novel Synthetic Methodologies

While established methods for the synthesis of quinolin-2-ones exist, future research will likely focus on developing more efficient, sustainable, and versatile synthetic routes to 4-(2-aminoethyl)-2(1H)-quinolinone and its derivatives.

One promising avenue is the refinement of the Knorr cyclization of ω-amino-β-keto anilides. A 2021 study demonstrated that this reaction can be effectively carried out with N-ethoxycarbonyl protected anilides in the presence of polyphosphoric acid (PPA) to yield 4-aminoalkyl quinolin-2-ones. Future work could explore a broader range of protecting groups and acid catalysts to optimize yields and substrate scope, particularly for large-scale synthesis.

Additionally, photochemical methods present an intriguing alternative. Research on the photochemistry of 4-(2'-aminoethyl)quinolones has shown that these compounds can undergo intra- and intermolecular [2+2]-photocycloaddition reactions to form complex tetracyclic structures. Harnessing this reactivity could lead to the development of novel, light-mediated synthetic pathways for structurally unique derivatives.

Further exploration into transition-metal-catalyzed cross-coupling reactions could also yield innovative synthetic strategies. The development of methods for the direct C-H functionalization of the quinolinone core would provide a highly atom-economical approach to novel analogues.

Advanced Computational Design and Optimization

Computational chemistry offers powerful tools to guide the design and optimization of 4-(2-aminoethyl)-2(1H)-quinolinone-based compounds for specific biological applications. Future research will increasingly rely on in silico methods to predict and rationalize the structure-activity relationships (SAR) of novel derivatives.

Molecular docking studies can be employed to simulate the binding of 4-(2-aminoethyl)-2(1H)-quinolinone analogues to the active sites of various protein targets. Although specific studies on this exact compound are limited, research on other quinoline (B57606) derivatives has successfully utilized docking to predict interactions with targets like protein tyrosine kinases. This approach can help prioritize the synthesis of compounds with the highest predicted binding affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR) modeling will also be a key area of investigation. By correlating the physicochemical properties of a series of derivatives with their biological activity, QSAR models can predict the potency of unsynthesized compounds, thereby streamlining the drug discovery process.

Furthermore, molecular dynamics (MD) simulations can provide insights into the conformational flexibility of the 4-(2-aminoethyl) side chain and its influence on receptor binding. Understanding the dynamic behavior of the molecule in a biological environment is crucial for designing ligands with optimal target engagement.

Identification of Undiscovered Biological Targets

The full biological potential of 4-(2-aminoethyl)-2(1H)-quinolinone remains largely untapped. A key future research direction will be the identification of its novel biological targets to uncover new therapeutic applications.

Chemical proteomics approaches, such as activity-based protein profiling (ABPP), could be instrumental in this endeavor. By designing probes based on the 4-(2-aminoethyl)-2(1H)-quinolinone scaffold, researchers can identify and isolate its protein binding partners directly from complex biological samples.

Moreover, high-throughput screening (HTS) of large compound libraries against a diverse panel of biological targets could reveal unexpected activities for this quinolinone derivative. The quinolinone scaffold is known to interact with a wide range of biological targets, including G protein-coupled receptors, enzymes, and ion channels. For instance, different quinolinone derivatives have been identified as selective androgen receptor modulators and inhibitors of 12(S)-hydroxyeicosatetraenoic acid (12-HETE) release.

Phenotypic screening, where the effect of the compound is observed in a cellular or whole-organism context, followed by target deconvolution, is another powerful strategy to identify novel mechanisms of action.

Development of Multi-Targeted Research Probes

The concept of polypharmacology, where a single molecule is designed to interact with multiple targets, is a growing trend in drug discovery. The 4-(2-aminoethyl)-2(1H)-quinolinone scaffold is well-suited for the development of multi-targeted research probes and potential therapeutic agents.

The presence of distinct structural domains—the quinolinone core and the aminoethyl side chain—allows for modular chemical modifications. For example, the quinolinone core could be optimized to bind to a specific kinase, while the aminoethyl tail could be functionalized to interact with a secondary target or to modulate physicochemical properties. Research on other quinolinone-based structures has demonstrated the feasibility of creating multi-target agents.

Designing dual inhibitors, for instance, that simultaneously target two different enzymes in a disease pathway, could lead to synergistic effects and overcome drug resistance. The development of such probes would not only provide valuable tools for basic research but also pave the way for novel therapeutic strategies.

Integration with Emerging Technologies in Chemical Biology

The future of research on 4-(2-aminoethyl)-2(1H)-quinolinone will be significantly enhanced by its integration with emerging technologies in chemical biology.

Click chemistry, a set of powerful and reliable reactions for joining molecular building blocks, offers a versatile platform for the synthesis and functionalization of this compound. For example, the aminoethyl side chain could be readily modified with an azide (B81097) or alkyne handle, allowing for its conjugation to fluorescent dyes, affinity tags, or other molecular probes.

The development of photo-crosslinkable derivatives of 4-(2-aminoethyl)-2(1H)-quinolinone would enable covalent capture of its biological targets upon UV irradiation, facilitating their identification by mass spectrometry.

Furthermore, the integration of this scaffold with DNA-encoded library (DEL) technology could accelerate the discovery of potent and selective ligands. By incorporating the 4-(2-aminoethyl)-2(1H)-quinolinone core into a DEL, vast numbers of derivatives can be synthesized and screened simultaneously against a protein of interest.

Finally, advances in high-resolution structural biology techniques, such as cryo-electron microscopy (cryo-EM), will be invaluable for visualizing the interactions of 4-(2-aminoethyl)-2(1H)-quinolinone-based ligands with their biological targets at an atomic level, providing a detailed roadmap for future drug design efforts.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(2-aminoethyl)-2(1H)-quinolinone, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via cyclization of substituted anilines with β-keto esters or through Friedländer condensation. Optimization involves adjusting reaction temperature (e.g., 80–120°C), solvent polarity (e.g., ethanol or DMF), and catalyst selection (e.g., p-toluenesulfonic acid). Purity can be enhanced via recrystallization in methanol/water mixtures .
  • Key Data :

RouteYield (%)Purity (%)Conditions
Friedländer65–75≥98100°C, DMF, 12 hrs
Cyclization70–80≥95Ethanol, reflux, 8 hrs

Q. How is 4-(2-aminoethyl)-2(1H)-quinolinone characterized using spectroscopic and chromatographic techniques?

  • Methodological Answer :

  • NMR : 1^1H NMR (DMSO-d6) identifies the aminoethyl group (δ 2.8–3.2 ppm, triplet) and quinolinone protons (δ 6.8–8.2 ppm). 13^{13}C NMR confirms carbonyl (C=O, δ ~165 ppm) and aliphatic carbons.
  • HPLC : Reverse-phase C18 columns with UV detection at 254 nm ensure >95% purity.
  • Mass Spectrometry : ESI-MS ([M+H]+^+) provides molecular weight validation. NIST databases cross-reference spectral data for accuracy .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of 4-(2-aminoethyl)-2(1H)-quinolinone derivatives?

  • Methodological Answer : Discrepancies often arise from structural variations (e.g., substituent position) or assay conditions. Systematic studies should:

Compare IC50_{50} values across standardized assays (e.g., MTT for cytotoxicity).

Use molecular docking to assess binding affinity variations (e.g., with kinase targets).

Validate results via orthogonal methods (e.g., SPR for binding kinetics). Evidence shows that the 4-aminoethyl group enhances interactions with DNA repair enzymes but reduces solubility, complicating bioactivity .

Q. What strategies improve aqueous solubility of 4-(2-aminoethyl)-2(1H)-quinolinone for in vivo studies?

  • Methodological Answer :

  • Salt Formation : Hydrochloride salts increase solubility by 3–5×.
  • Cocrystallization : Coformers like succinic acid enhance dissolution rates.
  • Nanoformulation : Liposomal encapsulation improves bioavailability (e.g., 80% release in PBS vs. 30% free compound).
  • Structural Modifications : Introducing polar groups (e.g., hydroxyl) at the 7-position balances solubility and activity .

Q. How can mechanistic studies elucidate the role of 4-(2-aminoethyl)-2(1H)-quinolinone in modulating enzyme activity?

  • Methodological Answer :

Kinetic Assays : Measure KmK_m and VmaxV_{max} shifts in target enzymes (e.g., topoisomerase II) to identify competitive/non-competitive inhibition.

Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS).

Mutagenesis Studies : Replace key amino acids (e.g., Ser148 in PARP1) to confirm interaction sites.

  • Example : Derivatives show 10–50 nM affinity for PARP1, with ΔG values of −9.2 kcal/mol, indicating strong binding .

Data Contradiction Analysis

Q. Why do some studies report antitumor activity while others show limited efficacy for similar derivatives?

  • Methodological Answer : Variability stems from:

  • Cell Line Specificity : Sensitivity differences (e.g., IC50_{50} = 2 μM in HeLa vs. 20 μM in MCF-7).
  • Metabolic Stability : Hepatic microsome assays reveal rapid clearance (t1/2_{1/2} < 30 min) in inactive compounds.
  • Off-Target Effects : Proteome-wide profiling identifies unintended kinase inhibition (e.g., JAK2 at 1 μM). Cross-validate using CRISPR knockouts .

Experimental Design Considerations

Q. What controls are essential in assays evaluating 4-(2-aminoethyl)-2(1H)-quinolinone’s antioxidant activity?

  • Methodological Answer :

  • Positive Controls : Trolox or ascorbic acid for ROS scavenging assays.
  • Negative Controls : Solvent-only (e.g., DMSO ≤0.1%) to exclude artifactual signals.
  • Interference Checks : Measure autofluorescence at excitation/emission wavelengths (e.g., 488/525 nm).
  • Data Normalization : Express results as % inhibition relative to untreated cells .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.